molecular formula C13H10N2S B14008917 (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile CAS No. 31352-57-5

(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile

Cat. No.: B14008917
CAS No.: 31352-57-5
M. Wt: 226.30 g/mol
InChI Key: HGUOSZBUGKAIEN-UHFFFAOYSA-N
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Description

(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile is a synthetic organic compound based on the thiochromene scaffold, where an oxygen atom in the chromene structure is replaced by sulfur[a citation:6]. This substitution imparts distinct electronic properties and enhanced lipophilicity to the molecule, which can improve membrane permeability and bioavailability in biological systems . The core thiochromene structure is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities in research settings, including antimicrobial, antiviral, and anticancer properties . The propanedinitrile (malononitrile) group is a strong electron-withdrawing moiety. When conjugated with an electron-donating core, it can form a donor-acceptor (D-π-A) structure, which is a key design principle in the development of advanced materials . Such molecular architectures are investigated for their utility in photosensitizers for photodynamic therapy (PDT). Compounds with this design can exhibit excellent light-triggered cytotoxicity and the ability to generate reactive oxygen species (ROS), making them promising candidates for ferroptosis-boosted photodynamic and chemo-photodynamic synergistic cancer therapy . Researchers value this compound for exploring new therapeutic agents and functional materials. Its structure allows for further synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency and target specificity . Handling of this compound should be conducted by trained professionals in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

31352-57-5

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(8-methyl-2,3-dihydrothiochromen-4-ylidene)propanedinitrile

InChI

InChI=1S/C13H10N2S/c1-9-3-2-4-12-11(10(7-14)8-15)5-6-16-13(9)12/h2-4H,5-6H2,1H3

InChI Key

HGUOSZBUGKAIEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C#N)C#N)CCS2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of thiochromene derivatives typically involves the formation of the thiochromene ring via cyclization reactions that incorporate sulfur into a benzopyran-like structure. The dinitrile group is commonly introduced through condensation reactions involving malononitrile or related nitrile-containing reagents.

Multicomponent Reactions Involving Malononitrile

One of the most efficient routes for synthesizing 4H-thiochromene derivatives bearing dinitrile groups is through multicomponent reactions (MCRs) involving:

  • Aromatic aldehydes or ketones,
  • Malononitrile (propanedinitrile),
  • Sulfur-containing nucleophiles or precursors.

These MCRs proceed under mild conditions, often catalyzed by bases such as imidazole, DABCO, or organic catalysts, in solvents like ethanol, water, or their mixtures. The reaction typically affords 2-amino-4H-thiochromene-3-carbonitrile derivatives, which can be further functionalized to yield the target compound.

Specific Method: Base-Catalyzed Knoevenagel Condensation Followed by Cyclization

A representative method involves:

  • Knoevenagel condensation of 8-methyl-2,3-dihydro-4H-thiochromen-4-one with malononitrile in the presence of a base (e.g., piperidine, triethylamine) to form the corresponding 4-ylidenepropanedinitrile intermediate.

  • Cyclization occurs concomitantly or in a subsequent step, yielding the this compound with the exocyclic double bond at the 4-position.

This approach is favored for its simplicity, good yields, and the ability to introduce various substituents on the thiochromene ring by varying the starting aldehyde or ketone.

Catalytic Approaches and Optimized Conditions

Recent advances include:

  • Use of copper(I) iodide (CuI) catalysis with ligands such as D-glucosamine or chiral phosphine ligands in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~120 °C) to facilitate cyclization and substitution reactions on thiochromene derivatives.

  • Optimization of molar ratios of catalyst, base (e.g., potassium carbonate), and reaction time (typically 12 hours) has been reported to improve yields and stereoselectivity in related thiochromene synthesis.

Alternative Synthetic Routes

  • Hetero-Diels-Alder Reactions: Intermolecular cycloaddition reactions of sulfur-containing dienophiles with vinyl ethers or alkynes can construct the thiochromene ring system, followed by functionalization to introduce the dinitrile group.

  • Cascade Annulation Reactions: Employing chalcone epoxides and pyrazolones under basic conditions can yield dihydrothiochromene derivatives with nitrile substituents, offering a diastereoselective pathway.

Summary of Preparation Methods

Method Type Key Reagents/Conditions Advantages Typical Yield Range References
Multicomponent Reaction (MCR) Aromatic aldehyde, malononitrile, base catalyst (imidazole, DABCO), EtOH/H2O One-pot, mild conditions, diverse substituents 61-97%
Knoevenagel Condensation + Cyclization 8-Methyl-2,3-dihydro-4H-thiochromen-4-one, malononitrile, base (piperidine, triethylamine) Simple, efficient, good yields 70-90% Inferred from
CuI-Catalyzed Cyclization CuI (5 mol %), ligand (10 mol %), K2CO3, DMF, 120 °C, 12 h High stereoselectivity, catalytic Up to 88%
Hetero-Diels-Alder Cycloaddition Sulfur-containing dienophiles, vinyl ethers, benzene, RT to 150 °C Moderate to excellent yields, alternative ring construction Variable (up to 93%)
Cascade Annulation Chalcone epoxides, 1-aryl-3-methylpyrazol-5-ones, K-tBuO, EtOH, RT Diastereoselective, mild conditions Moderate to good

Research Findings and Analysis

  • The multicomponent reaction approach is widely favored for synthesizing 4H-thiochromene derivatives with dinitrile groups due to its operational simplicity and environmental friendliness (use of aqueous or alcoholic solvents).

  • Catalyst choice and reaction conditions significantly influence the yield and stereochemistry of the product. Copper catalysis with appropriate ligands enhances reaction efficiency and selectivity.

  • Base-catalyzed Knoevenagel condensation remains a classical and reliable method to install the propanedinitrile moiety on the thiochromene scaffold.

  • Cycloaddition and cascade reactions provide alternative synthetic routes that may offer access to structurally diverse analogs, though sometimes requiring harsher conditions or more complex starting materials.

  • The presence of the methyl substituent at position 8 on the thiochromene ring can affect the reactivity and selectivity, necessitating optimization of conditions for this specific derivative.

Chemical Reactions Analysis

(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory responses and affect cell migration .

Comparison with Similar Compounds

Comparison with Similar Propanedinitrile Derivatives

The compound belongs to the class of methylenepropanedinitriles, which share a common dicyanovinyl (-C(CN)₂) backbone. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile Thiochromen (fused thiacycle) 8-Methyl, 4-ylidene propanedinitrile C₁₃H₁₀N₂S Potential semiconductor materials, organic synthesis intermediates Inferred
[Chloro(phenyl)methylidene]propanedinitrile Benzene Chlorophenyl, dinitrile C₁₀H₅ClN₂ Lacrimatory agent (e.g., CS gas), electrophilic reagent
2-Chlorobenzylidenemalononitrile Benzene 2-Chlorophenyl, dinitrile C₁₀H₅ClN₂ Tear gas precursor, polymer stabilizer
2-[(4-Methoxyphenyl)methylene]propanedinitrile Benzene 4-Methoxyphenyl, dinitrile C₁₁H₈N₂O Soluble in polar aprotic solvents, agrochemical intermediates

Key Differences

Electronic Effects :

  • The thiochromen system in the target compound introduces sulfur’s electron-donating character, which may modulate the electron-deficient nature of the dinitrile group compared to purely aromatic systems like chlorophenyl or methoxyphenyl analogs .
  • Chlorine substituents (e.g., in [Chloro(phenyl)methylidene]propanedinitrile) enhance electrophilicity, making such compounds potent electrophiles for nucleophilic additions .

Steric and Solubility Profiles :

  • The fused thiochromen ring likely increases steric hindrance, reducing reactivity in bulkier reactions compared to planar benzylidenepropanedinitriles.
  • Methoxy-substituted derivatives exhibit higher solubility in organic solvents (e.g., DMSO, acetone) due to polar interactions, whereas chloro-substituted analogs are more lipophilic .

Applications :

  • Chlorinated derivatives are widely used in riot control agents (e.g., CS gas) due to their volatility and irritant properties .
  • Methoxy-substituted analogs serve as intermediates in pharmaceuticals, leveraging their solubility and reactivity in SNAr (nucleophilic aromatic substitution) reactions .
  • The target compound’s thiacyclic structure may favor applications in optoelectronics or as a ligand in transition-metal catalysis, though further studies are needed.

Research Findings and Implications

  • Synthetic Utility: Propanedinitrile derivatives are prized for their ability to act as Michael acceptors or dienophiles in cycloaddition reactions. The thiochromen variant’s rigid framework could enable stereoselective synthesis of polycyclic compounds .

Notes on Evidence Limitations

  • Direct data on this compound are absent in the provided sources; comparisons are extrapolated from benzylidenepropanedinitrile analogs.
  • Structural predictions assume similarity in reactivity to sulfur-containing heterocycles like thiochromenes, which are known for their redox activity and π-conjugation .

Biological Activity

(8-Methyl-2,3-dihydro-4H-thiochromen-4-ylidene)propanedinitrile, with the CAS number 31352-57-5, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C13H10N2S
  • Molecular Weight : 226.29 g/mol

Biological Activity Overview

The biological activities of this compound are linked to its structural analogs and derivatives, particularly those related to thiochromen compounds. Research indicates that these compounds exhibit various pharmacological effects, including anti-parasitic and cytotoxic activities.

  • Trypanothione Reductase Inhibition : Studies have shown that derivatives of thiochromen can act as allosteric inhibitors of trypanothione reductase (TR), an enzyme crucial for the survival of certain parasites. This inhibition leads to increased reactive oxygen species (ROS) levels, disrupting the metabolic pathways essential for parasite survival .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cell lines. The compound demonstrated significant cytotoxicity against human monocytes (U-937), with IC50 values indicating effective cell viability reduction at concentrations below 10 μM .

Study 1: Anti-Parasitic Activity

In a controlled study assessing the anti-leishmanial activity of thiochromen derivatives, this compound showed promising results against Leishmania panamensis. The compound was tested on intracellular amastigotes within human cells, revealing a notable decrease in parasite viability compared to controls treated with standard drugs like amphotericin B .

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using the MTT method on U-937 cells exposed to varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as an anti-cancer agent. The data are summarized in Table 1.

Concentration (μg/mL)Cell Viability (%)
20025
5060
12.580
3.12595

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